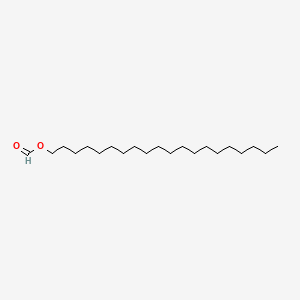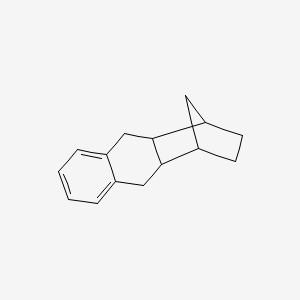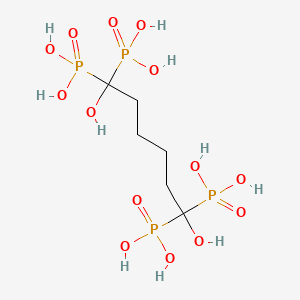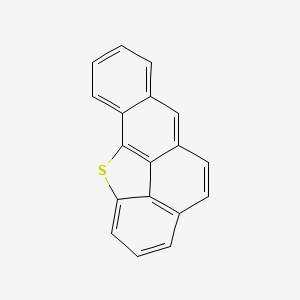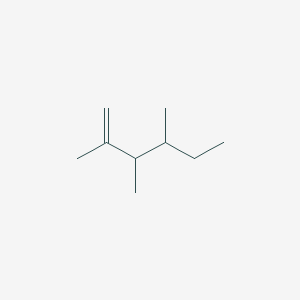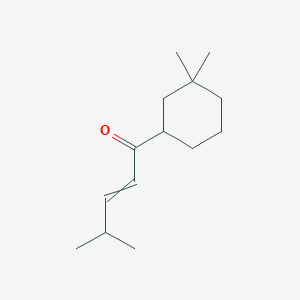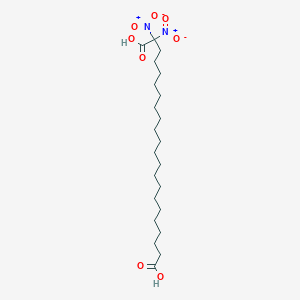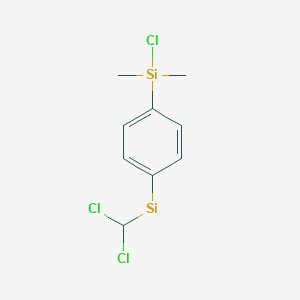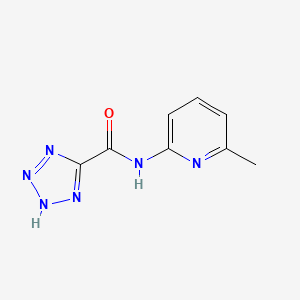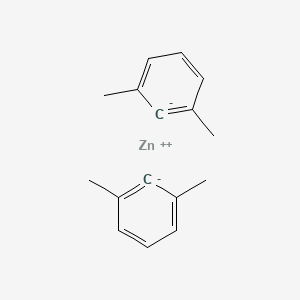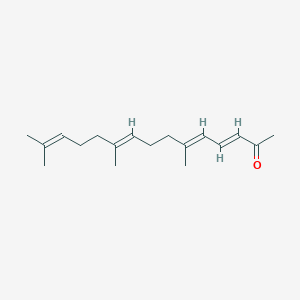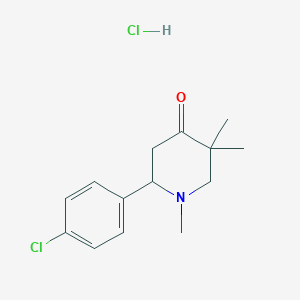
4-(Prop-1-ene-1-sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-1-ene-1-sulfonyl)aniline is an organic compound characterized by the presence of a sulfonyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-1-ene-1-sulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the direct sulfonylation of aniline using sulfonyl chlorides or sulfonic acids under acidic conditions . Another approach involves the use of photoredox-catalyzed reactions with sulfonyl radicals generated from sulfinates .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Prop-1-ene-1-sulfonyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include sulfonyl chlorides and Lewis acids such as AlCl3.
Nucleophilic Substitution: Reagents like sodium sulfinates and bases are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products: The major products formed from these reactions include various sulfonylated aniline derivatives, sulfoxides, and sulfides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Prop-1-ene-1-sulfonyl)aniline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Prop-1-ene-1-sulfonyl)aniline involves its interaction with molecular targets through the sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The compound can also participate in Michael addition reactions, where it acts as an electrophile, reacting with nucleophiles in biological systems .
Comparación Con Compuestos Similares
Aniline: A basic aromatic amine with a simpler structure and different reactivity profile.
Sulfanilic Acid: Contains both sulfonyl and amino groups but lacks the prop-1-ene moiety.
4-Nitroaniline: Similar aromatic structure but with a nitro group instead of a sulfonyl group.
Uniqueness: 4-(Prop-1-ene-1-sulfonyl)aniline is unique due to the presence of the prop-1-ene moiety, which imparts distinct reactivity and potential for forming diverse derivatives. Its sulfonyl group also enhances its ability to participate in various chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
66078-43-1 |
|---|---|
Fórmula molecular |
C9H11NO2S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
4-prop-1-enylsulfonylaniline |
InChI |
InChI=1S/C9H11NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-7H,10H2,1H3 |
Clave InChI |
OJTNXVJBWLWSNK-UHFFFAOYSA-N |
SMILES canónico |
CC=CS(=O)(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
